molecular formula C10H8FNO3 B12964447 Methyl 6-fluoro-3-oxoindoline-2-carboxylate

Methyl 6-fluoro-3-oxoindoline-2-carboxylate

Cat. No.: B12964447
M. Wt: 209.17 g/mol
InChI Key: CBOFADRAUNYQFT-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-3-oxoindoline-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the indoline and oxindole structures, which may possess different biological and chemical properties .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-3-oxoindoline-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 6-fluoro-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,8,12H,1H3

InChI Key

CBOFADRAUNYQFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=C(N1)C=C(C=C2)F

Origin of Product

United States

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